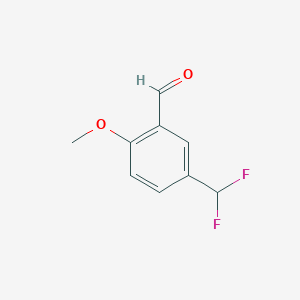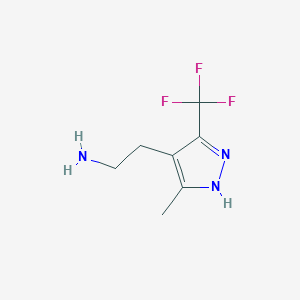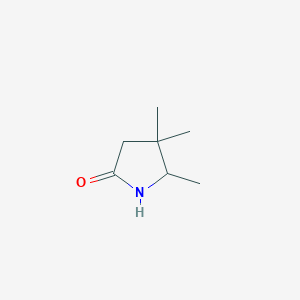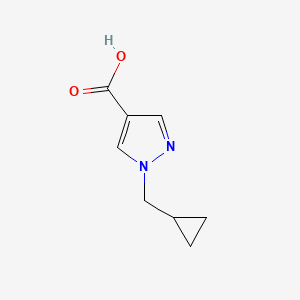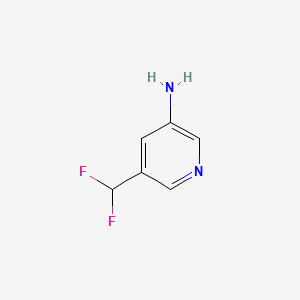
3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenol
Übersicht
Beschreibung
The compound “3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-N-methyl-benzamide” is similar to the one you mentioned . It’s used in scientific research .
Synthesis Analysis
While specific synthesis information for your compound is not available, similar compounds are used in fields like medicinal chemistry, organic synthesis, and material science.Molecular Structure Analysis
The molecular structure of similar compounds, such as “3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-N,N-dimethyl-benzamide”, has been analyzed.Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied, but specific reactions for your compound are not available .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, “4- [4- (6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidin-2-ylamine” has a boiling point of 595.9±60.0 °C and a density of 1.314±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Catalytic Applications
4-(N,N-Dimethylamino)pyridine hydrochloride, a closely related compound, has been used as a recyclable catalyst for the acylation of inert alcohols and phenols under base-free conditions. The mechanism involves the formation of N-acyl-4-(N',N'-dimethylamino)pyridine chloride, which interacts with a nucleophilic substrate to release the acylation product and regenerate the catalyst. This application highlights the potential of derivatives of 3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenol in catalysis (Liu, Ma, Liu, & Wang, 2014).
Antioxidant Properties
A series of 6-substituted-2,4-dimethyl-3-pyridinols, which include structures similar to 3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenol, have been synthesized and demonstrated significant antioxidant properties. These compounds, through a low-temperature aryl bromide-to-alcohol conversion process, exhibited some of the most effective phenolic chain-breaking antioxidant activities known (Wijtmans et al., 2004).
Metal Chelation and Fluorescence
Derivatives of 3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenol have been developed as fluoroionophores, exhibiting spectra diversity when interacting with various metal cations. These compounds, such as 2-((E)-(2-(dimethylamino)ethylimino)methyl)-4-(4-methoxystyryl)phenol, can specifically chelate metals like Zn+2, demonstrating their potential in metal recognition and cellular staining (Hong, Lin, Hsieh, & Chang, 2012).
Synthesis and Reactivity in Organic Chemistry
The compound has been involved in the synthesis and study of various organic compounds. For instance, its reactions with vinyl and aromatic halides have been explored, yielding products with potential applications in materials science and pharmaceuticals (Koch, Feng, Hopkins, & Streitwieser, 1993).
Potential in Pharmaceutical Research
Related compounds have been synthesized and evaluated for cytotoxic activities against human tumor cell lines, indicating potential applications in pharmaceutical research and development (Mahdavi et al., 2011).
Eigenschaften
IUPAC Name |
3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O/c1-19(2)13-8-10(14(15,16)17)7-12(18-13)9-4-3-5-11(20)6-9/h3-8,20H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHYMHMCPGNHKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC(=N1)C2=CC(=CC=C2)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



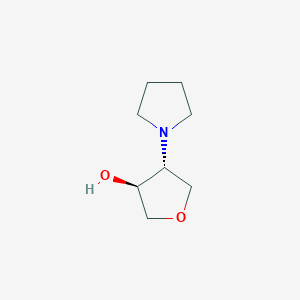
![1,4-Dioxa-8-azaspiro[4.5]decane-8-sulfonyl chloride](/img/structure/B1465911.png)
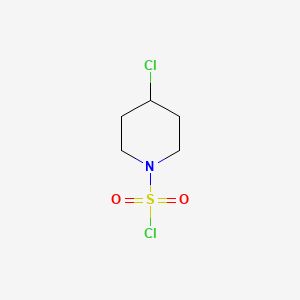

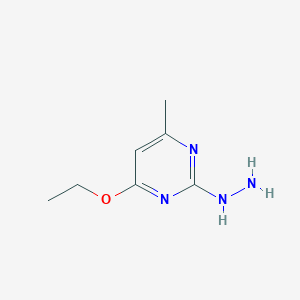

![3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde](/img/structure/B1465917.png)
![2-[(4-Methoxyphenyl)methoxy]aniline hydrochloride](/img/structure/B1465919.png)
